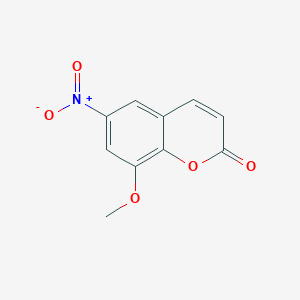

8-Methoxy-6-nitro-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7NO5 |

|---|---|

Molecular Weight |

221.17 g/mol |

IUPAC Name |

8-methoxy-6-nitrochromen-2-one |

InChI |

InChI=1S/C10H7NO5/c1-15-8-5-7(11(13)14)4-6-2-3-9(12)16-10(6)8/h2-5H,1H3 |

InChI Key |

XGXWABPYUCUGCR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of 8 Methoxy 6 Nitro 2h Chromen 2 One

Precursor Synthesis Strategies for the 2H-Chromen-2-one Scaffold

The formation of the fundamental 2H-chromen-2-one (coumarin) core is the initial and crucial step towards the synthesis of 8-Methoxy-6-nitro-2H-chromen-2-one. Various established condensation reactions are employed for this purpose, each offering distinct advantages in terms of substrate scope, reaction conditions, and yield.

Nitration Protocols for 2H-Chromen-2-one Precursors

Nitration of the coumarin (B35378) ring is a key step in introducing the nitro group, which can subsequently be transformed into other functional groups. The position of nitration is directed by the existing substituents on the aromatic ring. For instance, the nitration of 7-hydroxy-4-methylcoumarin using a mixture of concentrated sulfuric acid and nitric acid at 0°C results in the formation of nitro derivatives. rdd.edu.iquomustansiriyah.edu.iq This electrophilic substitution reaction is a standard method for introducing a nitro group onto an aromatic ring. masterorganicchemistry.com The reaction proceeds via the formation of the nitronium ion (NO₂⁺), which then attacks the electron-rich positions of the coumarin scaffold. masterorganicchemistry.com The specific conditions, such as temperature and the ratio of acids, are critical in controlling the extent and regioselectivity of the nitration. rdd.edu.iqsci-hub.se

Knoevenagel Condensation Approaches for Chromenone Core Formation

The Knoevenagel condensation is a widely utilized method for the synthesis of coumarins. niscpr.res.insathyabama.ac.in This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a basic catalyst like piperidine (B6355638). niscpr.res.inmdpi.com

A specific application of this method is the synthesis of ethyl 8-methoxycoumarin-3-carboxylate. This is achieved through the cyclo-condensation of 2-hydroxy-3-methoxybenzaldehyde (B140153) with diethyl malonate. The reaction is typically carried out under fusion conditions with piperidine as a catalyst, followed by heating under reflux in ethanol (B145695). mdpi.com The use of ionic liquids, such as 1,3-dimethylimidazolium (B1194174) methyl sulfate (B86663) ([MMIm][MSO4]), has also been explored as both a solvent and catalyst for the Knoevenagel condensation, offering an environmentally benign alternative to traditional organic solvents. sathyabama.ac.in Microwave-assisted Knoevenagel condensation provides a rapid and efficient method for coumarin synthesis, often under solvent-free conditions.

General Procedure for Knoevenagel Condensation: A mixture of the appropriately substituted salicylaldehyde and an active methylene compound is reacted in the presence of a catalytic amount of a base (e.g., piperidine). The reaction can be conducted in a solvent such as ethanol and may require heating. mdpi.com Alternatively, solvent-free conditions under microwave irradiation can significantly reduce reaction times.

Von Pechmann Condensation and Related Catalytic Systems

The Von Pechmann condensation is another cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. mdpi.comnih.gov This method is valued for its use of readily available starting materials. nih.gov A variety of acid catalysts can be employed, ranging from strong acids like sulfuric acid to solid acid catalysts and Lewis acids. masterorganicchemistry.comresearchgate.net For example, oxalic acid has been used as a catalyst in the synthesis of a substituted 8-methoxy-4-methyl-2H-chromen-2-one derivative from vanillin (B372448) and ethyl acetoacetate (B1235776) in ethanol under reflux. nih.gov

The reaction mechanism typically involves an initial transesterification followed by intramolecular cyclization and dehydration. mdpi.com The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. researchgate.net For instance, the use of silica-supported sulfuric acid under microwave and solvent-free conditions has been reported as an efficient and environmentally friendly protocol for the Pechmann condensation. researchgate.net

Direct Synthetic Pathways to this compound

The direct synthesis of this compound is most effectively achieved through the nitration of its precursor, 8-methoxy-2H-chromen-2-one. The presence of the electron-donating methoxy (B1213986) group at the 8-position directs the electrophilic nitration to specific positions on the benzene (B151609) ring.

Elaboration and Functionalization of this compound

The nitro group at the 6-position of the coumarin ring is a versatile functional group that can be readily transformed into other functionalities, thereby allowing for the synthesis of a diverse range of derivatives.

Chemical Transformations of the Nitro Group: Reduction to Amino Derivatives

A common and significant transformation of the nitro group is its reduction to an amino group (-NH₂). This conversion opens up a plethora of possibilities for further derivatization. The reduction of aromatic nitro compounds is a well-established reaction in organic synthesis, and several methods are applicable to 6-nitrocoumarins.

Commonly used reducing agents for this transformation include tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or iron (Fe) powder with ammonium (B1175870) chloride (NH₄Cl) in a solvent mixture like ethanol and water. uomustansiriyah.edu.iqresearchgate.net

General Procedure for Nitro Group Reduction: To a solution of the this compound in a suitable solvent (e.g., ethanol), the reducing agent (e.g., SnCl₂ and concentrated HCl, or Fe powder and aqueous NH₄Cl) is added. The reaction mixture is then typically heated under reflux for a period of time until the reduction is complete, as monitored by thin-layer chromatography. Upon completion, the reaction is worked up by neutralization and extraction to isolate the desired 8-methoxy-6-amino-2H-chromen-2-one.

This reduction yields the corresponding 8-methoxy-6-amino-2H-chromen-2-one, a valuable intermediate for the synthesis of more complex heterocyclic systems and other derivatives.

Alkylation and Acylation Reactions on Chromenone Scaffolds

Alkylation and acylation reactions are fundamental tools for modifying the this compound scaffold, enabling the introduction of a wide range of functional groups that can modulate the molecule's properties. These reactions typically target nucleophilic sites on the coumarin ring system.

Alkylation Reactions: The Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds on aromatic rings, can be applied to the chromenone scaffold. masterorganicchemistry.com This reaction involves treating the aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com The Lewis acid activates the alkyl halide, generating a carbocation or a related electrophilic species that is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com It is important to note that carbocation rearrangements can occur in Friedel-Crafts alkylation, potentially leading to a mixture of products if a more stable carbocation can be formed. masterorganicchemistry.com For instance, the introduction of a butoxy group at the 3-position of this compound has been reported, resulting in the formation of 3-butoxy-8-methoxy-6-nitro-2H-chromen-2-one. chemsynthesis.com

Acylation Reactions: Similar to alkylation, Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. masterorganicchemistry.com A key advantage of acylation is that the electron-withdrawing nature of the acyl group deactivates the product towards further substitution, preventing multiple acylations. masterorganicchemistry.com Furthermore, no rearrangements of the acylium ion intermediate are observed. masterorganicchemistry.com An example of acylation on a related coumarin is the synthesis of 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one, which demonstrates the introduction of a nitrobenzoyl group onto the coumarin framework. nih.gov

Formation of Hybrid Scaffolds Incorporating this compound Moieties

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in medicinal chemistry. researchgate.net This approach can lead to compounds with enhanced activity, novel mechanisms of action, or improved pharmacokinetic profiles. The this compound core has been successfully incorporated into various hybrid scaffolds.

Sulfonamides: Coumarin-sulfonamide hybrids are a well-explored class of compounds with a broad range of pharmacological activities. ajchem-a.com The synthesis of these hybrids often involves the reaction of an amino-substituted coumarin with a sulfonyl chloride. For example, the presence of a methoxy and a nitro group on a benzene sulfonamide residue attached to a coumarin core has been suggested to enhance antibacterial activity. arkajainuniversity.ac.in

Triazoles: The "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition, is a highly efficient method for synthesizing 1,2,3-triazole-linked hybrids. nih.gov This reaction can be used to connect an azide-functionalized this compound with a terminal alkyne, or vice versa. The synthesis of novel 2H-chromen-2-one derivatives bearing a 1,2,3-triazole moiety has been reported, demonstrating the versatility of this approach for creating complex molecular architectures. nih.govresearchgate.net

Thiosemicarbazones: Thiosemicarbazones are another important class of pharmacophores that can be hybridized with the coumarin scaffold. A common synthetic route involves the condensation of a 3-acetylcoumarin (B160212) derivative with a thiosemicarbazide. researchgate.net A one-pot, three-component reaction has been developed for the synthesis of coumarin-thiosemicarbazone hybrids, where an isothiocyanate, hydrazine (B178648) hydrate, and a 3-acetyl-2H-chromen-2-one are reacted in the presence of a catalytic amount of glacial acetic acid. researchgate.netresearchgate.net

Regioselective Functionalization Strategies

Controlling the position of functional group introduction on the this compound scaffold is crucial for establishing structure-activity relationships. The inherent directing effects of the existing substituents play a significant role in determining the outcome of electrophilic aromatic substitution reactions.

The nitration of coumarins is a key example of regioselective functionalization. The position of the nitro group introduction can be influenced by the reaction conditions, such as temperature and the nitrating agent used. chemmethod.com For instance, the nitration of 4,7-dimethylcoumarin (B83668) can yield different isomers depending on the conditions. chemmethod.com Similarly, the methoxy group at the 8-position and the nitro group at the 6-position of the target compound will direct incoming electrophiles to specific positions on the aromatic ring. The electron-donating methoxy group is an ortho-, para-director, while the electron-withdrawing nitro group is a meta-director. This interplay of directing effects can be exploited to achieve regioselective functionalization.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The increasing demand for coumarin derivatives has led to a focus on developing environmentally benign synthetic methods. news-medical.net Green chemistry principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. news-medical.net These principles are being applied to the synthesis of coumarin derivatives, including those based on the this compound scaffold.

Key green synthetic methods applicable to coumarin synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Ultrasound-assisted synthesis: Sonication can enhance reaction rates and efficiency. nih.gov

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and potential environmental impact. news-medical.net

Use of biodegradable catalysts: Catalysts like starch sulfuric acid and cellulose (B213188) sulfuric acid have been employed in the synthesis of coumarin derivatives. researchgate.net

Multicomponent reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical. news-medical.net

For example, a one-pot, multi-component protocol has been successfully used for the preparation of coumarin-thiosemicarbazone derivatives, highlighting a greener approach to these hybrids. researchgate.net

Synthetic Challenges and Future Methodological Developments

Despite the advances in the synthesis of this compound derivatives, several challenges remain. One of the primary challenges is achieving high regioselectivity in functionalization reactions, especially on a polysubstituted ring system. The development of novel catalysts and directing groups could provide better control over the position of substitution.

Another challenge lies in the synthesis of complex hybrid molecules with specific stereochemistry. Enantioselective synthesis of these derivatives is an area that requires further exploration to understand the biological implications of chirality.

Future methodological developments are likely to focus on:

Flow chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control, making them attractive for the synthesis of these compounds.

Photoredox catalysis: This emerging field provides new avenues for C-C and C-heteroatom bond formation under mild conditions.

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and environmentally friendly reaction conditions.

The development of more efficient and selective synthetic methods will be crucial for unlocking the full potential of this compound and its derivatives in various scientific disciplines.

Advanced Spectroscopic and Structural Elucidation of 8 Methoxy 6 Nitro 2h Chromen 2 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Proton (¹H) NMR Spectral Analysis and Signal Correlation

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different protons in a molecule. In the case of coumarin (B35378) derivatives, the protons on the heterocyclic and benzene (B151609) rings exhibit characteristic chemical shifts and coupling constants. For an analogue like 8-methoxy-2H-chromen-2-one, the proton signals are observed at specific chemical shifts (δ) in a solvent like CDCl₃. rsc.org For instance, the proton at position 4 (H-4) typically appears as a doublet around δ 7.70 ppm, coupled to the proton at position 3 (H-3). rsc.org The introduction of a nitro group at the C-6 position and a methoxy (B1213986) group at the C-8 position in 8-Methoxy-6-nitro-2H-chromen-2-one would significantly influence the chemical shifts of the aromatic protons due to their electron-withdrawing and electron-donating effects, respectively. The protons on the benzene ring would show shifts and coupling patterns consistent with their substitution pattern.

Interactive Data Table: Representative ¹H NMR Data for Substituted Coumarins

| Compound | H-3 (ppm) | H-4 (ppm) | Aromatic Protons (ppm) | Methoxy Protons (ppm) | J (Hz) |

| 2H-chromen-2-one | 6.43 (d) | 7.72 (d) | 7.27-7.60 (m) | - | J=9.5 |

| 6-methoxy-2H-chromen-2-one | 6.42 (d) | 7.66 (d) | 6.92 (s), 7.11 (d), 7.26 (d) | 3.85 (s) | J=9.5 |

| 8-methoxy-2H-chromen-2-one | 6.43 (d) | 7.70 (d) | 7.07 (t), 7.21 (t) | 3.96 (s) | J=9.5, J=8.9, J=7.9 |

| 8-methyl-2H-chromen-2-one | 6.41 (d) | 7.70 (d) | 7.18 (t), 7.32 (d), 7.38 (d) | - | J=9.5, J=7.5, J=7.6, J=7.3 |

Data sourced from studies on various coumarin derivatives. rsc.org

Carbon-13 (¹³C) NMR Spectral Elucidation and Quaternary Carbon Assignment

Complementing the proton NMR, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon (C-2) of the lactone ring in coumarins is typically found at a downfield chemical shift, often above δ 160 ppm. rsc.orghebmu.edu.cn The carbons of the benzene ring and the pyrone ring will have distinct signals, which are influenced by the substituents. For this compound, the carbon attached to the nitro group (C-6) and the carbon attached to the methoxy group (C-8) would show significant shifts compared to the unsubstituted coumarin. Quaternary carbons, which bear no protons, are often identified by their lower intensity in broad-band decoupled spectra or through specialized experiments like DEPT (Distortionless Enhancement by Polarization Transfer). hebmu.edu.cn

Interactive Data Table: Representative ¹³C NMR Data for Substituted Coumarins

| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) |

| 2H-chromen-2-one | 160.8 | 116.7 | 143.4 | 118.9, 124.4, 127.9, 131.9, 154.1 | - |

| 6-methoxy-2H-chromen-2-one | 161.0 | 117.1 | 143.2 | 110.0, 117.9, 119.2, 119.5, 148.5, 156.1 | 55.9 |

| 8-methoxy-2H-chromen-2-one | 160.2 | 116.8 | 143.7 | 113.8, 119.3, 119.5, 124.3, 147.2 | 56.2 |

| 8-methyl-2H-chromen-2-one | 161.1 | 116.3 | 143.9 | 118.6, 124.0, 125.6, 126.3, 133.2, 152.4 | - |

Data compiled from spectral analyses of various coumarin compounds. rsc.orghebmu.edu.cn

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively link proton and carbon signals and to establish through-bond and through-space correlations, two-dimensional (2D) NMR experiments are indispensable. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached, providing a clear map of all C-H single bonds. youtube.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. youtube.comcolumbia.edu It is particularly powerful for identifying the connectivity around quaternary carbons and for assembling the molecular skeleton. For instance, the methoxy protons would show a correlation to the C-8 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of the molecule.

The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of the complex structure of this compound. ustc.edu.cn

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netupi.edu For this compound, the FT-IR spectrum would display characteristic absorption bands corresponding to its key functional groups.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| α,β-Unsaturated Lactone | C=O stretch | ~1720-1740 |

| Nitro Group (NO₂) | Asymmetric stretch | ~1500-1560 |

| Nitro Group (NO₂) | Symmetric stretch | ~1300-1360 |

| Aromatic Ring | C=C stretch | ~1450-1600 |

| Methoxy Group | C-O-C stretch | ~1000-1300 |

| Aromatic C-H | C-H stretch | ~3000-3100 |

Frequency ranges are approximate and based on typical values for these functional groups in organic molecules. libretexts.orglibretexts.org

The presence of strong absorption bands in these regions would confirm the existence of the lactone carbonyl, the nitro group, and the methoxy group within the molecular structure.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. rsc.org

For this compound (C₁₀H₇NO₄), the expected exact mass is approximately 221.0324 g/mol . In an ESI-MS experiment, this would likely be observed as the protonated molecule [M+H]⁺ at m/z 222.0397.

The fragmentation pattern in mass spectrometry provides a "fingerprint" of the molecule. Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) from the lactone ring. For aromatic nitro compounds, characteristic losses of NO and NO₂ are also observed. miamioh.edu The analysis of these fragments helps to confirm the proposed structure.

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture

While NMR provides the structure in solution, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. unimi.itcreative-biostructure.comcarleton.edu This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net

For a compound like this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular geometry. X-ray diffraction studies on related nitrocoumarin derivatives have shown that the coumarin moiety is generally planar. researchgate.netresearchgate.net The analysis would precisely locate the positions of the methoxy and nitro groups on the aromatic ring, confirming the substitution pattern.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of coumarin derivatives is dictated by a variety of intermolecular forces. In the case of the analogue 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one , X-ray crystallography reveals that the molecules are linked in the crystal lattice primarily through C—H⋯O hydrogen bonds. These interactions create sheets of molecules in the bc plane, defining the supramolecular architecture. The nitro group and the ethoxy group play crucial roles in forming these stabilizing contacts.

Table 1: Intermolecular Interaction Data for 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |

|---|---|---|---|

| C—H⋯O | C-H | O (nitro) | Not specified |

Specific distances for the C-H⋯O bonds in 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one are not detailed in the available literature but are noted to form sheet-like structures. rsc.org

Conformational Analysis and Torsional Angles

The conformation of this compound is largely defined by the planarity of the coumarin ring system and the orientation of its substituents. In the analogue 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one , the coumarin ring system is reported to be essentially planar, with a root-mean-square deviation of just 0.008 Å. rsc.org This planarity is a common feature among coumarin derivatives. researchgate.net

The substituents, however, introduce torsional twists. The 4-nitrophenyl ring in this analogue is not coplanar with the coumarin ring, exhibiting a significant dihedral angle. The nitro group itself is nearly coplanar with the phenyl ring to which it is attached, while the ethoxy group also shows a slight inclination relative to the coumarin plane. rsc.org

For another analogue, 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one , 2D NMR studies using NOESY (Nuclear Overhauser Effect Spectroscopy) have provided insights into the spatial orientation of the substituents, confirming the through-space proximity of protons on the arylamino substituent and the coumarin core. youtube.com This suggests that the conformation in solution is influenced by the electronic and steric nature of the substituents.

Table 2: Dihedral and Torsional Angles for 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one

| Description | Angle (°) |

|---|---|

| Dihedral angle between nitrophenyl ring and coumarin mean plane | 25.27 (9) |

| Dihedral angle between nitro group and its attached phenyl ring | 4.3 (3) |

| Inclination of the ethoxy group to the coumarin ring plane | 4.1 (2) |

Data sourced from the crystallographic study of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one. rsc.org

Polymorphism and its Structural Implications

Polymorphism, the ability of a substance to crystallize into two or more different crystal structures, is a well-documented phenomenon in coumarin derivatives. acs.orgnih.gov While no specific polymorphs of this compound have been reported, the study of related compounds indicates a strong potential for its existence. The simple parent molecule, coumarin, is known to have at least five polymorphic forms, with four of them being discovered from melt crystallization. rsc.orgnih.govresearchgate.net

The structural implications of polymorphism are significant, as different polymorphs can exhibit variations in physical properties such as melting point, solubility, and stability. acs.orgnih.gov These differences arise from the distinct molecular packing and intermolecular interactions in each polymorphic form.

In 3-acetylcoumarin (B160212) , for example, two concomitant polymorphs have been identified. acs.orgresearchgate.net The formation of these polymorphs is dependent on crystallization temperature and is mediated by a delicate balance of weak C-H···O and C-H···π interactions. acs.org These subtle energetic differences lead to distinct packing arrangements—one form adopts a head-to-head stacking, while the other prefers a head-to-tail arrangement. acs.orgresearchgate.net The presence of flexible side chains and strong hydrogen bond donors/acceptors, such as the methoxy and nitro groups in this compound, can increase the likelihood of conformational polymorphism, where molecules adopt different conformations in different crystal forms. mdpi.com

The study of polymorphism is crucial, particularly in the pharmaceutical industry, as the specific crystalline form of a drug can impact its bioavailability and efficacy. nih.gov The potential for polymorphism in this compound underscores the importance of controlled crystallization studies to identify and characterize any accessible solid-state forms.

Computational and Quantum Chemical Investigations of 8 Methoxy 6 Nitro 2h Chromen 2 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For coumarin (B35378) derivatives, DFT studies provide valuable insights into their reactivity and potential biological activity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. semanticscholar.orgresearchgate.net

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. materialsciencejournal.org For a series of 2H-chromen-2-one derivatives, these descriptors have been calculated to understand their structural properties and reactivity. eurjchem.com

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the electrophilic nature of a molecule. |

The distribution of the HOMO and LUMO across the molecular structure provides information about the regions susceptible to electrophilic and nucleophilic attack, respectively. In coumarin derivatives, the HOMO is typically localized on the benzopyrone ring system, while the LUMO distribution is influenced by the nature and position of the substituents. nih.gov For 8-Methoxy-6-nitro-2H-chromen-2-one, the electron-donating methoxy (B1213986) group at position 8 would likely contribute significantly to the HOMO, increasing the electron density in its vicinity. The electron-withdrawing nitro group at position 6 would be expected to have a strong influence on the LUMO, making the aromatic ring more susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and intramolecular interactions. It provides a detailed picture of the delocalization of electron density between filled and unfilled orbitals, which is crucial for understanding the stability of the molecule. researchgate.net In related coumarin systems, NBO analysis has been used to study the hyperconjugative interactions and charge delocalization that contribute to their stability. researchgate.net

A conformational analysis of related nitro-containing compounds, such as nitro-chalcones, has shown the existence of multiple stable conformers with varying dihedral angles. ufms.br The relative energies of these conformers determine their population at equilibrium. For this compound, the orientation of the methoxy and nitro groups relative to the coumarin ring would be the primary determinant of its conformational landscape. Theoretical calculations can predict the most stable arrangement and the energy barriers between different conformations.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, emphasizing the role of electron density in chemical reactions. dntb.gov.ua A recent MEDT study on the nitration of coumarin revealed that the reaction proceeds via a two-step mechanism. nih.gov The initial step involves the formation of a complex between coumarin and sulfuric acid, which then reacts with the nitronium ion (NO₂⁺). nih.gov The study identified the most favorable regioisomeric transition state leading to the formation of 6-nitro-2H-chromen-2-one. nih.gov This suggests that the C6 position of the coumarin ring is electronically favored for electrophilic substitution, which is consistent with the structure of the target molecule. This theoretical framework provides a powerful tool to understand the regioselectivity and the molecular mechanism of the synthesis of this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) interacts with a biological target, such as an enzyme or protein.

While no specific molecular docking studies for this compound were found, research on structurally similar coumarin derivatives provides valuable insights into their potential as enzyme inhibitors. For instance, various coumarin hybrids have been designed and studied as inhibitors for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO A/B), which are relevant targets for neurodegenerative diseases. nih.govnih.gov

A study on 8-substituted-6-nitrocoumarin derivatives demonstrated their selective binding affinities for cyclooxygenase-2 (COX-2) over COX-1, suggesting their potential as anti-inflammatory agents. researchgate.net The docking simulations revealed key interactions, such as hydrogen bonds and hydrophobic contacts, between the coumarin derivatives and the active site residues of the enzyme. researchgate.net

Table 2: Examples of Molecular Docking Studies on Related Coumarin Derivatives

| Coumarin Derivative | Target Enzyme | Key Findings |

| Coumarin-sulfonamide-nitroindazolyl-triazole hybrids | Monoamine Oxidase A/B (MAO A/B) | Identified hybrids as novel and selective MAO-B inhibitors with potential for treating neurological diseases. nih.gov |

| (E)-1-(2-Chlorobenzyl)-4-(3-(8-methoxy-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-enyl)pyridinium chloride | Butyrylcholinesterase (BuChE) | Showed potent inhibition of BuChE. nih.gov |

| 8-acetyl-4-methyl-6-nitro-2-oxo-2H-chromen-7-yl benzoate (B1203000) derivatives | Cyclooxygenase-1/2 (COX-1/2) | Exhibited selective binding to COX-2, suggesting anti-inflammatory potential. researchgate.net |

Note: This table presents data for compounds structurally related to this compound to illustrate the application of molecular docking in this class of compounds.

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. While specific docking studies for this compound are not extensively detailed in the public domain, analysis of docking studies on structurally similar coumarin derivatives allows for an informed prediction of its binding characteristics.

Docking studies on other 6-nitrocoumarin and 8-substituted coumarin derivatives have been performed against various enzymes, including cyclooxygenases (COX-1 and COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE). researchgate.netnih.govresearchgate.net These studies consistently reveal that the coumarin scaffold orients itself within the active site to form key interactions.

For this compound, the binding interactions would likely be dictated by its key functional groups:

The Nitro Group (NO₂): The oxygen atoms of the nitro group are strong hydrogen bond acceptors. In a protein's binding pocket, this group would likely interact with hydrogen bond donor residues such as Arginine, Lysine, or Histidine.

The Methoxy Group (OCH₃): The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can participate in hydrophobic or van der Waals interactions with nonpolar amino acid residues like Leucine, Isoleucine, or Valine.

The Lactone Ring Carbonyl (C=O): The carbonyl oxygen is a prominent hydrogen bond acceptor, frequently observed interacting with backbone amide hydrogens or side-chain donors in the active site.

The Aromatic Ring System: The fused benzene (B151609) and pyrone rings provide a planar surface capable of engaging in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

A hypothetical binding model would see the molecule positioned in a cavity where polar residues can interact with the nitro and carbonyl groups, while the aromatic core is stabilized by hydrophobic and stacking interactions. For instance, in an enzyme like COX-2, which possesses a well-defined active site, these interactions would anchor the molecule, contributing to its inhibitory potential. researchgate.net The specific geometry and electronic nature of the binding site would determine the precise orientation and strength of these interactions.

In Silico Prediction of Potential Biological Activities and Pharmacological Space

In silico tools are crucial for the early-stage assessment of a compound's therapeutic potential and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. springernature.comnih.gov For this compound, predictions can be extrapolated from its structural features and from data on related compounds.

Nitro-substituted coumarins have been investigated for a range of biological activities. A closely related compound, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one, has demonstrated significant in vitro and in vivo leishmanicidal activity. nih.gov This suggests that the 8-methoxy-6-nitro-coumarin scaffold may be a promising starting point for developing new antiparasitic agents. The nitro group is often crucial for the activity of such compounds.

Pharmacological space analysis involves evaluating a molecule's properties based on established criteria for drug-likeness, such as Lipinski's Rule of Five. These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability.

Table 1: Predicted Pharmacokinetic Properties of this compound

| Property | Predicted Value/Characteristic | Implication for Pharmacological Space |

| Molecular Weight | ~221.16 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | Moderately lipophilic | Likely good membrane permeability |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 5 (2 from nitro, 2 from lactone, 1 from methoxy) | Complies with Lipinski's Rule (< 10) |

| Predicted Activity | Potential antileishmanial, anti-inflammatory, antimicrobial | Based on similar coumarin and nitroaromatic structures researchgate.netnih.gov |

These in silico predictions suggest that this compound possesses favorable drug-like properties. Its molecular size and hydrogen bonding capacity fall within the ranges typically associated with orally available drugs. Further computational studies could explore its potential as an inhibitor for various enzymes or receptors, guiding future experimental validation.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Based on analyses of similar nitro-substituted aromatic compounds, such as 4-allyl-2-methoxy-6-nitrophenol, the primary intermolecular contacts can be predicted. nih.gov The Hirshfeld surface is typically mapped with dnorm, which highlights regions of close contact in red.

The dominant interactions for a molecule like this are expected to be:

O···H/H···O contacts: These represent hydrogen bonds and are critically important. Strong interactions are expected between the oxygen atoms of the nitro group and nearby aromatic or methoxy hydrogen atoms. The lactone and methoxy oxygens also participate. nih.gov

C···H/H···C contacts: These weaker interactions contribute to the stabilization of the crystal structure.

C···C contacts: These indicate potential π-π stacking interactions between the aromatic rings of adjacent molecules, which are common in planar aromatic systems.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) | Description |

| H···H | ~40% | Van der Waals forces, most frequent contact type. |

| O···H / H···O | ~38% | Includes C—H···O hydrogen bonds involving the nitro and carbonyl groups. |

| C···H / H···C | ~12% | Weaker interactions stabilizing the molecular packing. |

| C···C | ~4% | Suggests the presence of π-π stacking between aromatic rings. |

| Other (N···O, etc.) | < 6% | Minor contributions from other heteroatom contacts. |

This quantitative breakdown illustrates that the crystal packing of this compound would be a complex interplay of strong hydrogen bonds mediated by the nitro group and weaker, but numerous, van der Waals forces.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural or physicochemical properties of compounds with their macroscopic properties, such as boiling point, solubility, or biological activity. nih.gov A QSPR model for this compound would involve calculating a set of numerical parameters, known as molecular descriptors, and using them to build a mathematical equation to predict a specific property.

For a series of related coumarin derivatives, a QSPR model could be developed to predict, for example, their toxicity or inhibitory activity against a particular enzyme. Key steps in building such a model include:

Data Set Compilation: A set of coumarin analogues with experimentally measured property values is required.

Descriptor Calculation: A wide range of descriptors would be calculated for each molecule. For this compound, relevant descriptors would include:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Indices that describe molecular branching and shape.

Geometric Descriptors: Molecular surface area, volume.

Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies, electrostatic potential (reflecting the influence of the electron-withdrawing nitro group).

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a predictive equation linking the descriptors to the property of interest.

Validation: The model's predictive power is rigorously tested to ensure it is robust and not overfitted.

A hypothetical QSPR model for the toxicity of nitroaromatic compounds might take the form:

Log(1/LD₅₀) = β₀ + β₁(logP) + β₂(E_LUMO) + β₃(μ) + ...

Where LD₅₀ is the median lethal dose, logP represents lipophilicity, E_LUMO is the energy of the lowest unoccupied molecular orbital (often related to reactivity), and μ is the dipole moment. Such a model would allow for the rapid screening of new, unsynthesized derivatives to prioritize those with the desired property profile.

Investigations into the Biological and Pharmacological Activities of 8 Methoxy 6 Nitro 2h Chromen 2 One and Its Derivatives Non Clinical Focus

Mechanistic Studies on Enzyme Inhibition

Coumarin (B35378) and its derivatives are recognized as a significant class of monoamine oxidase (MAO) inhibitors. scienceopen.com These compounds often exhibit selectivity for the MAO-B isoform, which is a key enzyme in the degradation of dopamine and is implicated in neurodegenerative diseases. nih.govmdpi.com The core 2H-chromen-2-one structure is adept at fitting into the enzymatic cleft of MAO-B. nih.gov The inhibitory mechanism frequently involves π–π stacking interactions between the coumarin ring and key tyrosine residues (Tyr435 and Tyr398) within the active site of MAO-B. nih.gov Additionally, the carbonyl oxygen at the C2 position of the coumarin can form hydrogen bonds with amino acid residues like Tyr398, further stabilizing the enzyme-inhibitor complex. nih.gov

Kinetic studies on various coumarin derivatives have revealed different modes of inhibition. For instance, 3-phenyl coumarin derivatives have been shown to be selective and competitive inhibitors of MAO-B. scienceopen.com The nature and position of substituents on the coumarin scaffold play a crucial role in determining the inhibitory potency and selectivity. For example, substitutions at the C-3 position can significantly enhance MAO-B inhibition. scienceopen.com While specific kinetic data for 8-methoxy-6-nitro-2H-chromen-2-one is not available, the general characteristics of coumarins suggest it may act as a reversible and potentially selective MAO-B inhibitor. scienceopen.commdpi.com

Table 1: MAO Inhibition by Select Coumarin Derivatives

| Compound | Target | Inhibition Type | Ki (μM) |

|---|---|---|---|

| 3-phenyl coumarin 22d | MAO-B | Competitive | 0.19 ± 0.04 |

| 4-phenyl coumarin 12b | MAO-A | Mixed | 0.39 ± 0.04 |

| Selegiline (Reference) | MAO-B | - | 0.02 |

This table presents data on related coumarin derivatives to illustrate the potential inhibitory profiles.

Coumarin derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. nih.govrsc.org Inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.gov The coumarin scaffold is considered a valuable framework for the development of cholinesterase inhibitors. researchgate.net

Studies on various coumarin analogs have demonstrated a range of inhibitory activities and kinetic profiles. For example, certain khellactone coumarin derivatives isolated from Peucedanum japonicum Thurnberg have shown reversible and mixed-type inhibition of both AChE and BuChE. nih.gov This mixed-type inhibition suggests that these compounds may bind to both the active site and allosteric sites of the enzymes. nih.gov The inhibitory constants (Ki) for these compounds were in the micromolar range. nih.gov Although no specific studies on the cholinesterase inhibitory properties of this compound have been reported, the general activity of the coumarin class suggests it could possess inhibitory potential against these enzymes. researchgate.net

Table 2: Cholinesterase Inhibition by Select Khellactone Coumarin Derivatives

| Compound | Target | Inhibition Type | Ki (μM) |

|---|---|---|---|

| PJ13 | AChE | Mixed | 5.98 |

| PJ15 | AChE | Mixed | 10.4 |

This table provides data on related coumarin derivatives to indicate potential inhibitory mechanisms.

Lipoxygenases (LOXs) are a family of enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Coumarin derivatives have demonstrated effective inhibition of LOX, suggesting their potential as anti-inflammatory agents. nih.gov The inhibitory mechanism of many LOX inhibitors is often linked to their antioxidant or free radical scavenging properties, as the lipoxygenation process involves a carbon-centered radical. nih.gov

Quantitative structure-activity relationship (QSAR) and molecular docking studies on various coumarin derivatives have shed light on the structural features important for LOX inhibition. nih.govdntb.gov.ua These studies indicate that the presence of certain substituents, such as a benzoyl ring at the 3-position of the coumarin core, can enhance inhibitory activity. nih.govdntb.gov.ua For instance, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was found to be a potent inhibitor of soybean LOX-3. nih.govdntb.gov.ua While the specific inhibitory mechanism of this compound against LOX has not been elucidated, the general findings for coumarins suggest that it may interfere with the enzyme's catalytic cycle. nih.gov A kinetic study of a 7-substituted coumarin derivative showed a mixed or non-competitive type of inhibition with the 5-LOX enzyme. researchgate.net

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. nih.govnih.gov Overproduction of melanin can lead to hyperpigmentation disorders. nih.gov Coumarin derivatives have been explored as tyrosinase inhibitors for their potential application as skin-lightening agents. mdpi.comnih.gov

Kinetic studies of several coumarin derivatives have shown them to act as competitive or mixed-type inhibitors of tyrosinase. mdpi.comrsc.org For example, a study on 3-aryl and 3-heteroarylcoumarins identified a competitive inhibitor of mushroom tyrosinase. rsc.org However, structure-activity relationship (SAR) analyses have indicated that the nature and position of substituents on the coumarin ring are critical for activity. In one study, the introduction of a nitro group at position 6 of a ketone-coumarin nucleus resulted in a poorly active compound. mdpi.com This finding suggests that this compound may not be a potent tyrosinase inhibitor due to the presence of the nitro group at the 6-position.

Table 3: Tyrosinase Inhibition by Select Coumarin Derivatives

| Compound | IC50 (μM) | Inhibition Type |

|---|---|---|

| Compound 12b (a 3-arylcoumarin) | 0.19 | Competitive |

| FN-19 (a coumarin–thiosemicarbazone analog) | 42.16 ± 5.16 | Mixed |

This table includes data for various coumarin derivatives to provide context for potential activity.

Coumarins represent a unique class of carbonic anhydrase (CA) inhibitors that act as "prodrug inhibitors". nih.gov CAs are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com The inhibition mechanism of coumarins involves the hydrolysis of their lactone ring, a reaction that is catalyzed by the esterase activity of the CA enzyme itself. nih.govnih.gov This hydrolysis occurs within the enzyme's active site, leading to the formation of a 2-hydroxy-cinnamic acid derivative. nih.govscispace.com This resulting molecule then binds to the entrance of the active site, blocking the entry of substrates and thereby inhibiting the enzyme. mdpi.comdrugbank.com

The efficacy of CA inhibition by coumarins is highly dependent on the substitution pattern of the coumarin ring, which can lead to isoform-selective inhibitors. nih.gov A study on 4-hydroxy-6-nitrocoumarin demonstrated inhibitory activity against carbonic anhydrase-II (CA-II), suggesting that the nitro-substitution is compatible with this inhibitory mechanism. scielo.br Therefore, it is plausible that this compound also acts as a CA inhibitor through this active site hydrolysis mechanism.

DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns during cell division, playing a crucial role in epigenetic regulation. mdpi.com While there is extensive research on various classes of DNMT1 inhibitors, including nucleoside analogs and non-nucleoside small molecules, there is a notable lack of information in the scientific literature regarding the interaction of coumarin derivatives, including this compound, with DNMT1. nih.govcore.ac.uknih.gov Current research on non-nucleoside DNMT1 inhibitors has focused on scaffolds such as dicyanopyridine, quinoline, and quinazoline. nih.gov Therefore, the potential for this compound to modulate DNMT1 activity remains an uninvestigated area.

Dihydroorotate Dehydrogenase (DHODH) Targeting in Cellular Models

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it a significant target for therapeutic intervention in hyperproliferative and inflammatory diseases. Inhibition of human DHODH (hDHODH) can lead to immunosuppressant and antiproliferative effects. While direct studies on this compound as a DHODH inhibitor are not extensively detailed in the available research, the broader class of coumarin derivatives, specifically 4-hydroxycoumarins, has been identified as a class of hDHODH inhibitors. nih.govresearchgate.net A strategy combining virtual screening and structure-guided fragment selection has successfully identified 4-hydroxycoumarins as compounds that can target the ubiquinone binding site of the DHODH enzyme. nih.govresearchgate.net This suggests that the foundational chromen-2-one (coumarin) scaffold, present in this compound, is a viable starting point for designing DHODH inhibitors. Further chemical modifications and structure-activity relationship (SAR) studies on these coumarin fragments have aimed to enhance their potency into the nanomolar range. nih.gov

Antiparasitic Efficacy and Cellular Targets

In Vitro Leishmanicidal Activity against Parasite Forms (e.g., Leishmania amazonensis, L. infantum chagasi)

Nitro-heterocyclic compounds, a class that includes derivatives of this compound, have demonstrated notable activity against various forms of Leishmania. Studies have evaluated series of these compounds against promastigote and intracellular amastigote forms of the parasite. For instance, certain monocyclic nitro-heteroaryl nitrones have shown potent leishmanicidal activity against intracellular amastigotes of L. amazonensis and L. infantum, with IC50 values ranging from 0.019 µM to 2.76 µM and exhibiting excellent selectivity. Another study on a series of nitro-heterocyclic compounds (BSF series) confirmed their activity against L. (L.) infantum promastigotes and their ability to reduce the number of intracellular amastigotes. This suggests that the nitro-coumarin scaffold is a promising pharmacophore for developing anti-leishmanial agents.

Table 1: In Vitro Leishmanicidal Activity of Related Nitro-heterocyclic Compounds

| Compound Class | Leishmania Species | Parasite Stage | Activity Metric (IC50) | Selectivity Index (SI) |

|---|---|---|---|---|

| Monocyclic Nitro-heteroaryl Nitrones | L. amazonensis | Intracellular Amastigotes | 0.019 µM - 2.76 µM | 39 - 5673 |

| Monocyclic Nitro-heteroaryl Nitrones | L. infantum | Intracellular Amastigotes | 0.019 µM - 2.76 µM | 39 - 5673 |

| BSF Series (Nitro-heterocyclic) | L. (L.) infantum | Promastigotes | Active | More specific to parasite than Amphotericin B |

| BSF Series (Nitro-heterocyclic) | L. (L.) infantum | Intracellular Amastigotes | Reduction in infected cells | Not specified |

In Vivo Studies in Animal Models of Leishmaniasis (e.g., Murine Models)

The promising in vitro results of related nitro-aromatic compounds have led to their evaluation in animal models of leishmaniasis. In one study, a lead nitro-heteroaryl nitrone compound was administered orally to mice infected with Leishmania infantum. The treatment resulted in a significant reduction of the parasite load in the spleen by 76.6% and 95.0% at different dosages. The parasite load suppression in the liver was also observed to be above 75%. These findings underscore the potential of this class of compounds to translate in vitro efficacy into in vivo therapeutic effects in a murine model of visceral leishmaniasis.

Modulation of Parasite Hydrogen Peroxide Production

The mechanism of action for many antimicrobial and antiparasitic compounds involves the generation of reactive oxygen species (ROS) or reactive nitrogen species (RNS) that are toxic to the pathogen. Research on nitro-heterocyclic compounds has shown that they can modulate the host's immune response to enhance parasite killing. Specifically, these compounds were found to increase the production of nitric oxide (NO) by infected macrophage cells. This increase in NO production suggests a mechanism where the compounds make the parasite more susceptible to the cytotoxic effects of cationic radicals and reactive nitrogen species, contributing to the clearance of intracellular amastigotes.

Effects on Parasite Mitochondrial Membrane Potential

The mitochondrion is a vital organelle for parasite survival and has been identified as a potential drug target. The mechanism of action for several leishmanicidal agents involves the disruption of mitochondrial function. A common indicator of mitochondrial dysfunction is the loss of mitochondrial membrane potential (ΔΨm). While direct evidence for this compound is pending, studies on other leishmanicidal compounds have demonstrated that they can induce a decrease in the mitochondrial membrane potential in Leishmania parasites. This disruption is a key event in triggering apoptosis-like programmed cell death within the parasite, characterized by features such as phosphatidylserine exposure and chromatin condensation.

Antimicrobial Spectrum and Action Mechanisms

Derivatives of the 3-nitro-2H-chromene scaffold have shown significant potential as antibacterial agents, particularly against multidrug-resistant (MDR) Gram-positive bacteria. Research has focused on halogenated versions of these compounds to enhance their antimicrobial properties.

Mono-halogenated nitrochromenes demonstrated moderate activity against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values typically ranging from 8 to 32 µg/mL. The introduction of additional halogen atoms was found to potentiate this activity. Tri-halogenated 3-nitro-2H-chromenes displayed potent anti-staphylococcal effects, with MIC values dropping to a range of 1–8 µg/mL. Notably, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene emerged as a highly effective agent against MDR strains of S. aureus (MIC of 4 µg/mL) and S. epidermidis (MIC of 1–4 µg/mL).

The proposed mechanism of action for these nitro derivatives involves the in vivo reduction of the nitro (NO₂) group. This reduction process can trigger the release of toxic intermediates, such as nitroso and superoxide species. These reactive species can then covalently bind to microbial DNA, leading to nuclear damage and ultimately, cell death.

Table 2: Antibacterial Activity of Halogenated 3-Nitro-2H-chromene Derivatives

| Compound Class | Bacterial Species | Activity Metric (MIC) |

|---|---|---|

| Mono-halogenated nitrochromenes | S. aureus | 8–32 µg/mL |

| Mono-halogenated nitrochromenes | S. epidermidis | 8–32 µg/mL |

| Tri-halogenated nitrochromenes | S. aureus | 1–8 µg/mL |

| Tri-halogenated nitrochromenes | S. epidermidis | 1–8 µg/mL |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | MDR S. aureus | 4 µg/mL |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | MDR S. epidermidis | 1–4 µg/mL |

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., B. subtilis, S. aureus, E. coli)

Derivatives of 2H-chromen-2-one (coumarin) have demonstrated a range of antibacterial activities. Studies have shown that the substitution patterns on the coumarin ring significantly influence their inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, certain coumarin derivatives have shown notable activity against Staphylococcus aureus and Escherichia coli. One study found that while many coumarin derivatives had high Minimum Inhibitory Concentration (MIC) values (≥1024 μg/mL), specific compounds exhibited significant antibacterial activity with MIC values as low as ≤256 μg/mL. nih.gov Another study highlighted that the coumarin derivative Osthenol was particularly effective against Gram-positive bacteria, with MIC values ranging from 62.5 to 125 µg/mL. researchgate.net

Research into 5,7-dihydroxy-4-trifluoromethylcoumarin revealed an MIC of 1.5 mM against Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus. mdpi.com Similarly, a study on various new coumarin hybrids identified a compound, designated as compound 9 in the study, which showed potent activity against S. aureus with an MIC of 4.88 µg/mL and against E. coli with an MIC of 78.13 µg/mL. chiet.edu.eg These findings underscore the potential of the coumarin scaffold as a basis for developing new antibacterial agents.

Table 1: Antibacterial Activity of Selected Coumarin Derivatives

| Compound/Derivative | Bacterial Strain | MIC Value |

|---|---|---|

| Coumarin Derivative C13 | S. aureus / E. coli | ≤256 μg/mL |

| Osthenol | Gram-positive bacteria | 62.5 - 125 µg/mL |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | S. aureus, B. cereus | 1.5 mM |

| 7-hydroxy-4-trifluoromethylcoumarin | E. faecium | 1.7 mM |

| Dicoumarol | L. monocytogenes | 1.2 mM |

| Compound 9 (coumarin-heterocycle hybrid) | S. aureus | 4.88 µg/mL |

| Compound 9 (coumarin-heterocycle hybrid) | E. coli | 78.13 µg/mL |

Antifungal Efficacy

The antifungal properties of coumarin derivatives have also been a subject of significant research. The efficacy of these compounds is highly dependent on the nature and position of substituents on the coumarin framework. agriculturejournals.cz For example, newly synthesized coumarins, specifically 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, were tested against various fungi and showed significant activity. nih.gov

Studies have indicated that the presence of a hydroxyl group at the 7-position can confer antifungal properties. agriculturejournals.cz Furthermore, the introduction of a methoxy (B1213986) substituent has been noted as an important factor in the antifungal activity of some derivatives. agriculturejournals.cz In one study, a coumarin derivative with a pentyloxy group at the C-7 position showed a strong antifungal profile against several Candida species, with a Minimum Inhibitory Concentration (MIC) of 0.067 µmol/mL against C. albicans and C. tropicalis. mdpi.com Another investigation into 6-nitrocoumarin demonstrated its transformation by fungi into metabolic products, suggesting an interaction with fungal metabolic pathways. hu.edu.jo

Mycobacterial Growth Inhibition

Nitroaromatic compounds are a class of molecules that have shown promise in inhibiting the growth of Mycobacterium tuberculosis. nih.gov The mechanism of action for many of these compounds involves the reductive bioactivation of the nitro group by mycobacterial enzymes. nih.gov This activation leads to the formation of reactive nitrogen species that can damage cellular components.

While direct studies on this compound are limited, research on related structures provides insight. For instance, 3-nitropropanoic acid, a natural fungal product, has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the InhA enzyme, with an IC50 value of 71 μM. nih.gov Another study identified a pyrazole derivative with a nitroso group that was potent against both fast and slow-growing mycobacteria, with an MIC99 value of approximately 0.3125 μM. frontiersin.org Furthermore, diarylcoumarin derivatives have been found to kill M. tuberculosis by inhibiting the biosynthesis of mycolic acids, a crucial component of the mycobacterial cell wall. nih.gov These findings suggest that the nitro-coumarin scaffold present in this compound could be a valuable structural motif for developing new anti-mycobacterial agents.

Investigations into Microbial Resistance Mechanisms

The emergence of antimicrobial resistance necessitates an understanding of the mechanisms by which microbes evade the action of therapeutic agents. For nitro-containing compounds, a primary mechanism of action and a potential route for resistance involves nitroreductase enzymes. nih.gov These enzymes are responsible for reducing the nitro group to generate reactive, cytotoxic intermediates that damage microbial DNA or proteins. nih.govencyclopedia.pub

Resistance can arise from mutations in the genes that encode these activating enzymes. For example, decreased activity of nitroreductases is associated with resistance to nitroimidazole drugs in various bacteria. nih.gov In Staphylococcus aureus, a novel resistance mechanism has been identified involving the overexpression of a NADH-dependent flavin nitroreductase, which deactivates nitro-substituted compounds by reducing their nitro groups to inactive amino groups. unige.ch This enzymatic detoxification prevents the accumulation of the toxic intermediates necessary for antibacterial activity. Therefore, any investigation into the efficacy of this compound and its derivatives must consider the potential for similar resistance mechanisms to develop.

Antiproliferative Mechanisms in Cellular Models

Cytotoxicity in Cancer Cell Lines (e.g., MCF-7, A549, MDA-MB-231, MIA PaCa-2)

Derivatives of the coumarin scaffold have been extensively evaluated for their cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity is greatly influenced by the substitutions on the coumarin ring.

One study synthesized a series of coumarin derivatives and tested their activity against HL60, MCF-7, and A549 cancer cells. nih.gov A specific derivative, compound (4), demonstrated significant cytotoxic effects with IC50 values of 8.09 µM in HL60 cells, 3.26 µM in MCF-7 cells, and 9.34 µM in A549 cells. nih.gov Another derivative, compound (8b), was notably active against HepG2 (IC50 = 13.14 µM), MCF-7 (IC50 = 7.35 µM), and A549 (IC50 = 4.63 µM) cell lines. nih.gov

Benzopyranone derivatives, which share the core structure, have also been tested against breast cancer cell lines. In-vitro results showed that several compounds were more potent than the standard drug tamoxifen against MCF-7 and MDA-MB-231 cell lines, with IC50 values below 20 µM. nih.gov Furthermore, a nitro-coumarin derivative, 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one, was found to induce cytotoxicity in colon cancer cells by up-regulating the expression of pro-apoptotic proteins like BAX and PUMA. nih.gov

Table 2: Cytotoxicity of Selected Coumarin Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value |

|---|---|---|

| Compound (4) (coumarin derivative) | MCF-7 (Breast) | 3.26 µM |

| Compound (4) (coumarin derivative) | A549 (Lung) | 9.34 µM |

| Compound (8b) (coumarin-cinnamic acid hybrid) | MCF-7 (Breast) | 7.35 µM |

| Compound (8b) (coumarin-cinnamic acid hybrid) | A549 (Lung) | 4.63 µM |

| Benzopyranone Derivative 9 | Breast Cancer Cell Lines | < 20 µM |

| Benzopyranone Derivative 10 | Breast Cancer Cell Lines | < 20 µM |

| Benzopyranone Derivative 12 | Breast Cancer Cell Lines | < 20 µM |

| Benzopyranone Derivative 13 | Breast Cancer Cell Lines | < 20 µM |

Selective Cellular Toxicity Assessment in Normal vs. Cancer Cells

A critical aspect in the development of anticancer agents is their selectivity, meaning their ability to kill cancer cells while sparing normal, healthy cells. Several studies on coumarin derivatives have addressed this crucial parameter. Research has shown that coumarins, both natural and synthetic, can inhibit the proliferation of tumor cells at low concentrations without exhibiting toxicity towards normal cells, indicating a high degree of selectivity. nih.gov

In one study, all tested coumarin derivatives were found to be more cytotoxic against tumor cells than normal cells. researchgate.net Specifically, 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin and 3-ethyl-6-hydroxy-7-methoxy-4-methylcoumarin displayed the highest tumor-specific cytotoxicity with selectivity index (SI) values of 4.1 and 3.6, respectively. researchgate.net Similarly, a study on prenylated flavonoids, which share structural similarities, found them to be selective antiproliferative agents in most tested cancer cell lines, in contrast to the non-selective action of the conventional drug cisplatin. mdpi.com This inherent selectivity of the coumarin scaffold is a promising characteristic for the development of safer chemotherapeutic agents.

Modulation of Cellular Signaling Pathways Related to Proliferation

Research into the effects of this compound and its derivatives on cellular signaling pathways has revealed potential modulatory actions. The substitution patterns on the chromene scaffold, particularly the presence of methoxy and nitro groups, are thought to influence these activities. Methoxy groups, for instance, have been noted for their favorable impact on the antitumor properties of certain compounds. nih.gov

The mitogen-activated protein kinase (MAPK) cascades, such as the RAS/Raf/MEK/ERK1/2 kinase system, are central to the regulation of cell proliferation and are frequently dysregulated in cancer. mdpi.com Studies on related compounds have shown that modulation of such pathways can influence cell cycle progression and proliferation. sigmaaldrich.com While direct evidence for this compound is still emerging, the structural features of coumarins suggest a potential for interaction with these key signaling networks.

It has been observed that various alternative mitogenic pathways can be activated in response to therapeutic pressures, including the YAP, STAT3, IGFR1, and phospholipase C (PLC)/protein kinase C (PKC) pathways. researchgate.net The ability of a compound to modulate one or more of these pathways could have significant implications for its biological activity.

DNA Interaction and Cleavage Studies

The interaction of small molecules with DNA is a critical area of investigation for their potential as therapeutic agents. Non-covalent interactions, such as intercalation, can induce conformational changes in DNA and disrupt normal DNA-protein interactions. nih.gov Compounds capable of such interactions can interfere with cellular processes that rely on DNA integrity.

Studies on certain metal complexes have demonstrated that they can bind to DNA with high affinity through an intercalative mode. nih.gov Furthermore, under specific conditions, such as irradiation, some compounds can induce DNA cleavage, often through the generation of reactive oxygen species like singlet oxygen. nih.gov The efficiency of DNA cleavage can be related to the compound's DNA affinity and its quantum yield of singlet oxygen production. nih.gov While specific studies on the DNA interaction and cleavage properties of this compound are not extensively detailed in the provided context, the general principles of DNA interaction by small molecules provide a framework for understanding its potential mechanisms of action.

Neurobiological Modulatory Effects

Neuroprotective Potency Against Oxidative Stress-Induced Cell Death (e.g., H2O2-induced PC12 cell death)

Oxidative stress is a significant contributor to neuronal cell death in various neurodegenerative conditions. researchgate.net Hydrogen peroxide (H2O2) is commonly used in in vitro models to induce oxidative stress and study neuroprotective mechanisms. researchgate.net The neuroprotective effects of various compounds are often evaluated by their ability to mitigate H2O2-induced cell damage.

Studies on compounds with antioxidant properties have demonstrated their capacity to protect neuronal cells from oxidative insults. nih.govworld-wide.org For instance, certain nitrones have shown remarkable neuroprotective potency in oxidative stress models, increasing cell viability across a wide range of concentrations. mdpi.com These protective effects are often attributed to the scavenging of free radicals and the modulation of signaling pathways involved in cell survival. nih.govmdpi.com While direct studies on this compound in H2O2-induced PC12 cell death models are not specified, the known antioxidant potential of coumarin derivatives suggests a plausible neuroprotective role.

Anti-Amyloid Aggregation Properties (e.g., Aβ1-42 aggregation)

The aggregation of amyloid-β (Aβ) peptides, particularly Aβ1-42, is a key pathological hallmark of Alzheimer's disease. nih.govmdpi.com Consequently, inhibiting the aggregation of these peptides is a primary therapeutic strategy. A variety of natural and synthetic compounds have been investigated for their anti-amyloid aggregation properties. nih.govbohrium.com

Compounds that can interfere with the early stages of Aβ aggregation may prevent the formation of toxic oligomers and fibrils. nih.gov For example, derivatives of curcumin have been shown to bind to Aβ peptides and retard the formation and size of amyloid aggregates. nih.govmdpi.com The effectiveness of these compounds can be influenced by their ability to hinder the amyloid-amyloid elongation surface. mdpi.com The potential of this compound and its derivatives to exhibit anti-amyloid aggregation properties would likely depend on their structural ability to interact with Aβ peptides and disrupt the aggregation process.

Modulation of Hydrogen Peroxide Levels in Microglial Cells

Microglial cells play a crucial role in the inflammatory responses within the central nervous system. nih.gov Exposure to stressors like hydrogen peroxide can lead to microglial activation and the release of various inflammatory mediators. nih.govidu.edu.tr The modulation of H2O2 levels and the subsequent microglial response is an important area of neurobiological research.

Studies have shown that exposure of microglial cells to H2O2 can induce a pro-inflammatory M1 phenotype. idu.edu.tr This polarization can be mediated by signaling pathways such as the Wnt/β-catenin system. idu.edu.tr The modulation of these pathways can, in turn, affect the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. idu.edu.trnih.gov The ability of a compound to influence H2O2 levels or the downstream signaling in microglia could have significant implications for neuroinflammation.

Redox Modulation and Antioxidant Properties

The balance between oxidants and antioxidants is crucial for maintaining cellular homeostasis. An imbalance in favor of oxidants leads to oxidative stress, which is implicated in a wide range of diseases. researchgate.netasianpubs.org Antioxidants can counteract oxidative damage by scavenging reactive oxygen species (ROS) and modulating redox-sensitive signaling pathways. asianpubs.orgmdpi.commdpi.com

The antioxidant activity of chemical compounds can be evaluated using various assays, such as the DPPH free radical scavenging method and the ferric reducing antioxidant power (FRAP) assay. asianpubs.org Coumarin derivatives and related chalcones have been reported to possess antioxidant properties. nih.govasianpubs.org The presence of specific functional groups, such as methoxy groups, can influence the antioxidant capacity of these molecules. nih.gov The potential of this compound to act as a redox modulator and antioxidant would be determined by its chemical structure and its ability to donate electrons or stabilize free radicals.

Free Radical Scavenging Activities

Free radicals are highly reactive molecules with unpaired electrons that can cause cellular damage by reacting with lipids, proteins, and nucleic acids. The ability of a compound to neutralize these radicals, known as free radical scavenging, is a key aspect of its antioxidant activity. Coumarins as a class have been extensively studied for these properties. sysrevpharm.org

The antioxidant activity of coumarin derivatives is significantly influenced by the type and position of substituents on the coumarin nucleus. While direct studies on this compound are limited, structure-activity relationships derived from related compounds offer insights. The presence of a methoxy group on the coumarin structure has been noted to slightly improve scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov For instance, certain methoxy-substituted coumarins have demonstrated notable inhibitory potential against nitric oxide (NO), a key signaling molecule and free radical.

Table 1: Antioxidant Activity of Representative Coumarin Derivatives This table presents data from various studies on compounds structurally related to this compound to illustrate structure-activity relationships.

| Compound/Derivative | Assay | Finding | Reference |

|---|---|---|---|

| Coumarins with Methoxy Substitutes | DPPH Scavenging | Methoxy groups at positions 6, 7, or 8 slightly improve activity. | nih.gov |

| Coumarins with Nitro Substitutes | DPPH Scavenging | Electron-withdrawing nitro groups tend to decrease scavenging activity. | nih.gov |

| 4-methyl-7-methoxy coumarin | NO Inhibition | Exhibited remarkable inhibitory potential, exceeding that of ascorbic acid. |

Reactive Oxygen Species (ROS) Production Influence in Biological Systems

Reactive Oxygen Species (ROS) are a group of chemically reactive molecules and free radicals derived from molecular oxygen, including superoxide anions, hydrogen peroxide, and hydroxyl radicals. nih.gov While essential in small amounts for cellular signaling, excessive ROS production leads to oxidative stress, a condition linked to cellular damage. nih.gov Antioxidant compounds can influence biological systems by reducing the levels of ROS. researchgate.net

Compounds that exhibit free radical scavenging activity inherently possess the ability to reduce ROS levels. researchgate.net The antioxidant effects of coumarins are linked to their capacity to neutralize the reactive species that initiate oxidative damage. nih.gov For example, coumarin derivatives containing dihydroxy groups, such as esculetin, are known to be highly effective at suppressing ROS. researchgate.net

Immunomodulatory Investigations

Immunomodulation refers to the alteration of the immune system's function. This can involve either enhancing the immune response (immunoenhancement) or suppressing it (immunosuppression). Coumarin derivatives have been investigated for a range of such activities. nih.gov

Potential for Immunity Enhancement via Microorganism/Cancer Cell Destruction

One way a compound can indirectly enhance immunity is by directly targeting and destroying pathogenic microorganisms or cancer cells, thereby reducing the burden on the immune system.